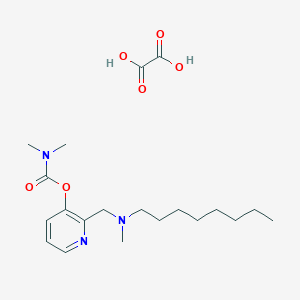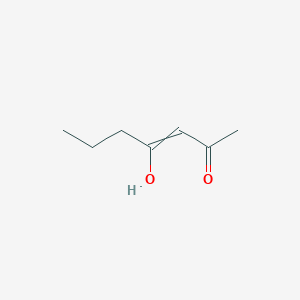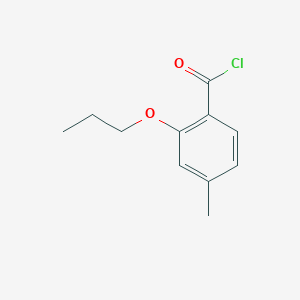
4-Methyl-2-propoxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-propoxybenzoyl chloride is a chemical compound used in scientific research for various purposes. It is a white crystalline powder that is soluble in organic solvents, such as chloroform and ether. This compound is used in the synthesis of other chemicals, and its mechanism of action and physiological effects have been extensively studied.
Mechanism Of Action
The mechanism of action of 4-Methyl-2-propoxybenzoyl chloride is not fully understood. However, it is known to react with various functional groups, such as hydroxyl and amino groups, in organic molecules. This reactivity makes it a useful reagent in organic synthesis reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Methyl-2-propoxybenzoyl chloride. However, it is known to be a mild irritant to the skin and eyes.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Methyl-2-propoxybenzoyl chloride in lab experiments is its reactivity with various functional groups, which makes it a versatile reagent in organic synthesis reactions. However, its limited solubility in water can be a limitation in some experiments.
Future Directions
There are several future directions for research on 4-Methyl-2-propoxybenzoyl chloride. One area of research could be the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research could be the investigation of its potential applications in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, more studies could be conducted to better understand its mechanism of action and potential physiological effects.
Synthesis Methods
The synthesis of 4-Methyl-2-propoxybenzoyl chloride involves the reaction of 4-methyl-2-propoxybenzoic acid with thionyl chloride. The reaction takes place under reflux conditions, and the product is obtained as a white crystalline solid after purification.
Scientific Research Applications
4-Methyl-2-propoxybenzoyl chloride is used in scientific research for various purposes. It is used in the synthesis of other chemicals, such as pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis reactions, such as the acylation of alcohols and amines.
properties
CAS RN |
168465-11-0 |
|---|---|
Product Name |
4-Methyl-2-propoxybenzoyl chloride |
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
4-methyl-2-propoxybenzoyl chloride |
InChI |
InChI=1S/C11H13ClO2/c1-3-6-14-10-7-8(2)4-5-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
XSILQMZFDROXKV-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C)C(=O)Cl |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C)C(=O)Cl |
synonyms |
Benzoyl chloride, 4-methyl-2-propoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




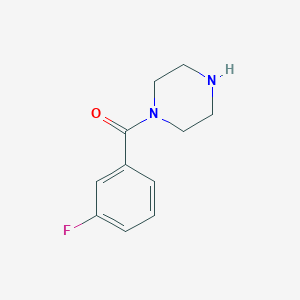

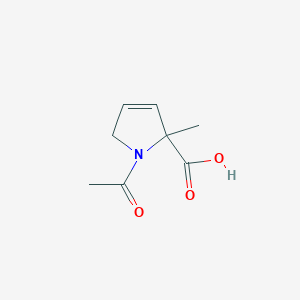
![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)
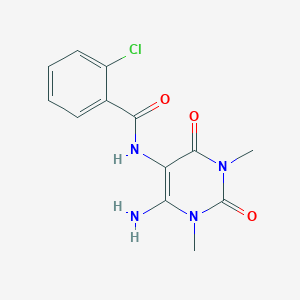

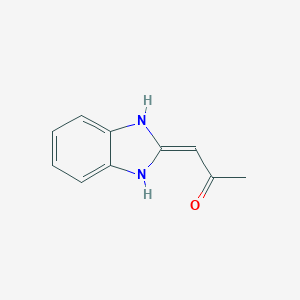
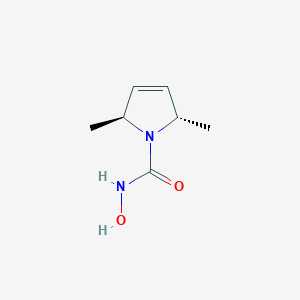
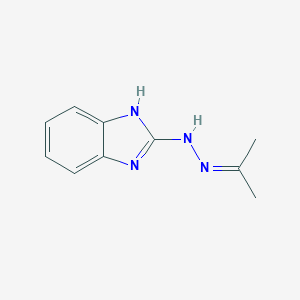

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
